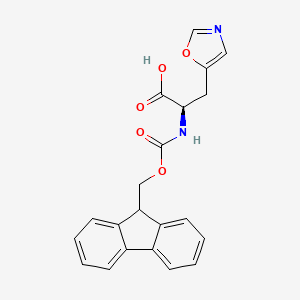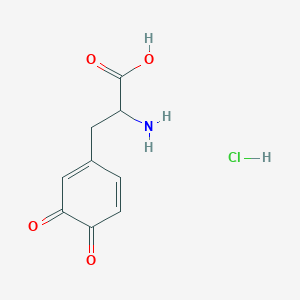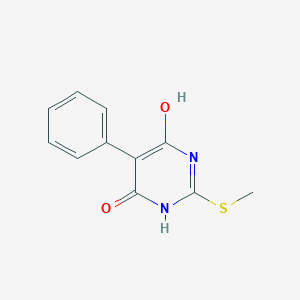![molecular formula C9H12N6 B15218039 7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine CAS No. 28492-27-5](/img/structure/B15218039.png)
7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine is a heterocyclic compound with the molecular formula C9H12N6. This compound is part of the imidazotriazine family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentylamine with a suitable imidazole derivative, followed by cyclization with a triazine precursor. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced derivatives .
Scientific Research Applications
7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, receptor agonist, or modulator of cellular pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Known for its biological activity and therapeutic potential.
Imidazo[4,5-c]pyridine: Another compound with significant medicinal applications.
Imidazo[1,2-a]pyridine: Used in various pharmaceutical applications.
Uniqueness
7-Cyclopentyl-7h-imidazo[4,5-d][1,2,3]triazin-4-amine is unique due to its specific structural features and the presence of a cyclopentyl group, which may confer distinct biological activities and chemical properties compared to other similar compounds .
Properties
CAS No. |
28492-27-5 |
|---|---|
Molecular Formula |
C9H12N6 |
Molecular Weight |
204.23 g/mol |
IUPAC Name |
7-cyclopentylimidazo[4,5-d]triazin-4-amine |
InChI |
InChI=1S/C9H12N6/c10-8-7-9(13-14-12-8)15(5-11-7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,10,12,13) |
InChI Key |
BEUUNTHYWDZGHO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)N2C=NC3=C(N=NN=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15217956.png)


![9H-Purine-9-acetic acid, 6-[(3-methylphenyl)thio]-, ethyl ester](/img/structure/B15217978.png)
![2-Icosylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B15217986.png)
![3,3'-(Hexafluorocyclopentene-1,2-diyl)bis[2-methyl-5-(4-aminophenyl)thiophene]](/img/structure/B15217988.png)




![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]acetamide](/img/structure/B15218024.png)
![benzyl (5R,7S)-7-methyl-2-oxo-1,8-diazaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B15218030.png)
![4-[(1R)-1-aminoethyl]benzene-1-sulfonamide](/img/structure/B15218041.png)
![4-[(E)-2-acridin-9-ylethenyl]-3-ethoxy-N,N-diethylaniline](/img/structure/B15218042.png)
